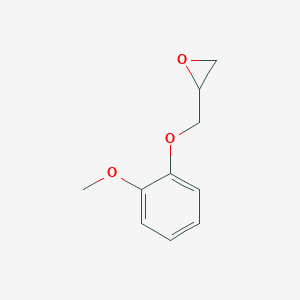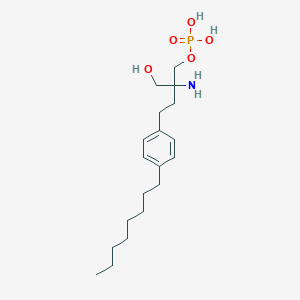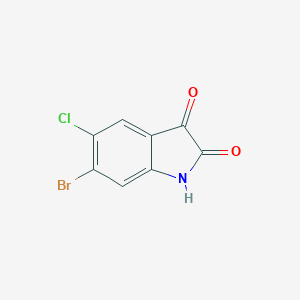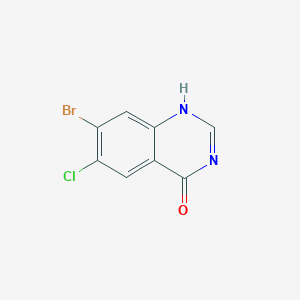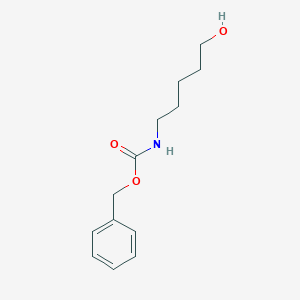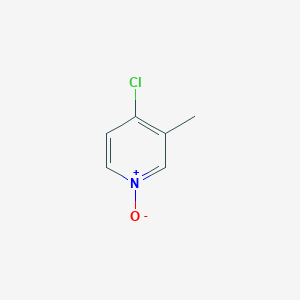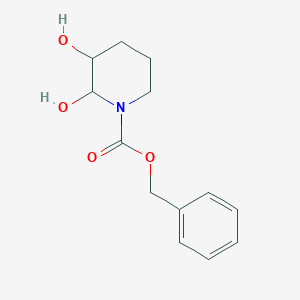![molecular formula C20H22O3 B023742 (1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane CAS No. 110567-22-1](/img/structure/B23742.png)
(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to "(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane" involves intricate processes. For example, Tähtinen et al. (2002) conducted a stereochemical study on related cis-fused octa(hexa)hydrocyclopenta[d][1,3]oxazines and [3,1]benzoxazines, which involved various one- and two-dimensional NMR spectroscopic methods (Tähtinen et al., 2002). Similarly, Kametani et al. (1979) synthesized derivatives like 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane, which involved multiple steps and a mixture of reagents (Kametani et al., 1979).
Molecular Structure Analysis
The molecular structure of these compounds is complex and often studied through NMR spectroscopy. As noted by Tähtinen et al. (2002), various conformations can be identified in solution, influenced by different substituents and stereochemical configurations. This detailed analysis provides insights into the molecule's structural dynamics and how it behaves under different conditions.
Chemical Reactions and Properties
The chemical reactions and properties of such molecules are diverse. For instance, the study by Koskinen and Muñoz (1990) described a high-yielding synthesis of a related compound, showcasing its potential for various chemical reactions and transformations (Koskinen & Muñoz, 1990).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are vital for understanding how these molecules interact in different environments. These properties are often elucidated through experimental methods like X-ray crystallography and spectroscopy.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and potential for forming derivatives, are central to the application of these molecules in various fields. Studies like that by Miao and Huang (2009) illustrate the diversity of reactions that these compounds can undergo and their potential uses (Miao & Huang, 2009).
Wissenschaftliche Forschungsanwendungen
Cyclization and Photocycloaddition Studies : Kirmse and Mrotzeck (1988) discussed the use of 2-Oxabicyclo[2.1.1]hexane derivatives in cyclization of 3-hydroxycyclobutanemethanol and photocycloaddition processes (Kirmse & Mrotzeck, 1988).
Study of Carbonyl Compounds : Shevtsov et al. (2002) described the synthesis of substituted 1,3,6-triazabicyclo[3.1.0]hexanes, which can be used to study carbonyl compounds (Shevtsov et al., 2002).
Preparation of Tri-epi-calystegine Derivatives : Lo Re et al. (2009) synthesized oxabicyclic compounds as key intermediates for preparing 1,3,5-tri-epi-calystegine B2 derivatives (Lo Re et al., 2009).
Applications in Chemistry, Biology, and Medicine : Hřebabecký et al. (2006) noted that novel carbocyclic nucleosides derived from these compounds have potential applications across chemistry, biology, and medicine (Hřebabecký et al., 2006).
Synthesis of Aziridino-γ-lactone Derivatives : Dauban et al. (1997) presented the synthesis of novel N-(benzyloxycarbonyl)-4-(diethoxyphosphinyl)methyl-3-oxa-6-azabicyclo[3.1.0]hexan-2-one derivatives from D-ribose (Dauban et al., 1997).
Antiviral Activity : Siddiqui et al. (1996) reported that certain carbocyclic analogues built on a bicyclo[3.1.0]hexane template showed good in vitro antiviral activity against human cytomegalovirus and EBV with minimal cytotoxicity (Siddiqui et al., 1996).
Biocatalysis in Pharmaceutical Drug Synthesis : Patel (2008) discussed the use of chiral intermediates prepared by biocatalysis, which are employed in the synthesis of pharmaceutical drug candidates like anticholesterol agents and thromboxane A2 antagonists (Patel, 2008).
Eigenschaften
IUPAC Name |
(1S,2R,3S,5R)-3-phenylmethoxy-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-7-15(8-4-1)12-21-14-17-18(11-19-20(17)23-19)22-13-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDRJNPIGFCETD-WCIQWLHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C(C1OCC3=CC=CC=C3)COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@@H]([C@H]1OCC3=CC=CC=C3)COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454442 | |
| Record name | (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,3S,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane | |
CAS RN |
110567-22-1 | |
| Record name | (1S,2R,3S,5R)-3-(Phenylmethoxy)-2-[(phenylmethoxy)methyl]-6-oxabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110567-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



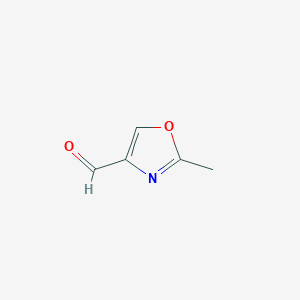
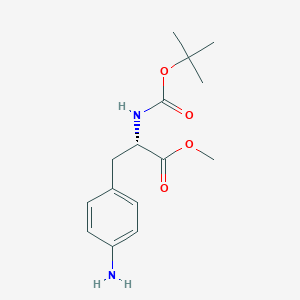
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B23667.png)
![2-Methyl-2-[[(1,2,2,2-tetrachloroethoxy)carbonyl]oxy]propanoic Acid Methyl Ester](/img/structure/B23668.png)
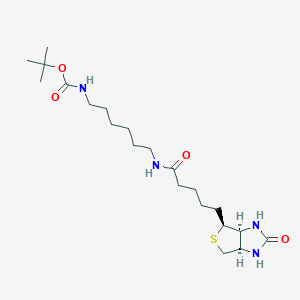
![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)
